molecular formula C19H21N3O2 B2410088 1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione CAS No. 1025396-05-7

1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione

Cat. No. B2410088
CAS RN: 1025396-05-7
M. Wt: 323.396
InChI Key: RTRLRNFOBMVWIP-UHFFFAOYSA-N
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Description

“1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione” is an organic compound that belongs to the class of alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a benzyl group, and a dimethylamino phenyl group . The lone pair on the nitrogen atom interacts with the delocalized electrons in the benzene ring .

Scientific Research Applications

Chemical Synthesis and Modification

The synthesis of novel compounds using 1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione or related structures has been a significant area of research. For instance, the modification of the Hantzsch reaction with p-(dimethylamino)benzaldehyde has led to the synthesis of previously unknown compounds, showcasing the versatility of these chemical frameworks in generating novel heterocyclic compounds (Dzvinchuk et al., 2007). Similarly, the development of low-molecular weight compounds for potential application in electroluminescent layers illustrates the compound's utility in materials science (Dobrikov et al., 2011).

Electroluminescent Applications

Research on new low-molecular weight compounds, including those similar to this compound, for use in organic light-emitting devices (OLEDs) indicates the potential of these compounds in the development of electroluminescent materials. These studies focus on the synthesis and photophysical properties of compounds in solution and polymer films, aiming to enhance the performance of OLEDs (Dobrikov et al., 2011).

Advanced Material Synthesis

The compound's framework has been utilized in the synthesis of advanced materials, such as conducting polymers. These materials are synthesized from monomers that exhibit low oxidation potentials, indicating the compound's contribution to creating polymers with stable electrical conductivity. Such materials are promising for various electronic applications, demonstrating the compound's relevance in the field of conductive materials (Sotzing et al., 1996).

Herbicidal Activities

The synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives and their evaluation as candidate herbicides underline the potential of derivatives of this compound in agriculture. These compounds exhibit significant herbicidal activities, highlighting an application in the development of new agricultural chemicals (Zhu et al., 2005).

properties

IUPAC Name

1-benzyl-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-21(2)16-10-8-15(9-11-16)20-17-12-18(23)22(19(17)24)13-14-6-4-3-5-7-14/h3-11,17,20H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRLRNFOBMVWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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